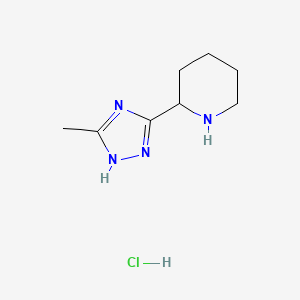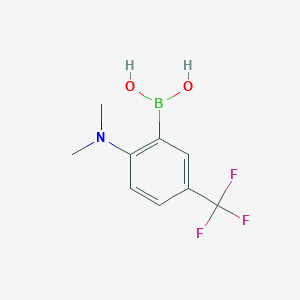
2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid
説明
2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which are important compounds with a wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Synthesis Analysis
While specific synthesis methods for 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid were not found, general methods for synthesizing similar boronic acids involve catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of similar boronic acids has been studied extensively . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar boronic acids have been studied . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .科学的研究の応用
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives with dimethylamino and trifluoromethyl groups, have been utilized as catalysts in organic synthesis. For example, derivatives of phenylboronic acid have been shown to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines, indicating their potential in peptide synthesis and the construction of complex organic molecules (Wang, Lu, & Ishihara, 2018).
Sensing and Detection
Compounds containing phenylboronic acid groups have been explored for their ability to act as fluorescent chemo-sensors. Such materials are capable of selectively detecting and sensing various substances, including picric acid, through mechanisms involving fluorescence quenching. This property makes them valuable for applications in environmental monitoring and safety (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Polymer and Material Science
Phenylboronic acid derivatives have been incorporated into polymers for glucose-responsive applications, demonstrating the ability to tailor the volume phase transition behavior of hybrid microgels. Such materials are of interest for biomedical applications, including drug delivery systems and glucose sensing for diabetes management (Ye et al., 2014).
Antibacterial and Antimicrobial Activity
Studies on phenylboronic acids have also covered their antimicrobial properties. For instance, (trifluoromethoxy)phenylboronic acids have been evaluated for their physicochemical properties and antimicrobial potency against various bacteria, demonstrating potential as antibacterial agents (Adamczyk-Woźniak et al., 2021).
Pharmaceutical Research
In the pharmaceutical domain, phenylboronic acid derivatives have been investigated for their roles in the synthesis of complex molecules and potential therapeutic applications. This includes the synthesis of modified DNA for applications in bioconjugate chemistry and the development of new therapeutic molecules (Steinmeyer & Wagenknecht, 2018).
Safety And Hazards
将来の方向性
The future directions for research into boronic acids like 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid could involve further exploration of their antimicrobial activity . Additionally, their potential applications in various chemical reactions, such as Suzuki–Miyaura coupling , could be further investigated.
特性
IUPAC Name |
[2-(dimethylamino)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2/c1-14(2)8-4-3-6(9(11,12)13)5-7(8)10(15)16/h3-5,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRLKLDBYCSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177370 | |
| Record name | Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1704063-80-8 | |
| Record name | Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



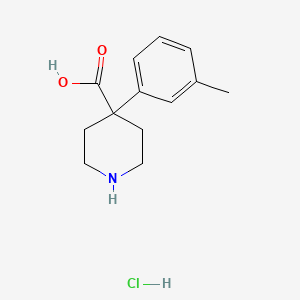
![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)
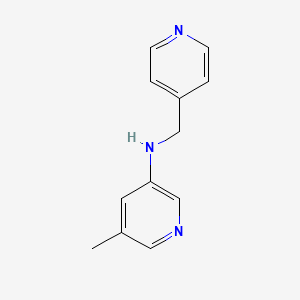
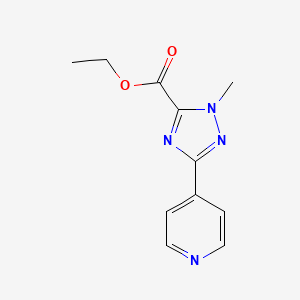
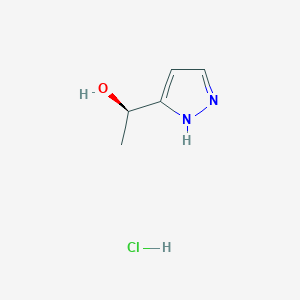
![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)
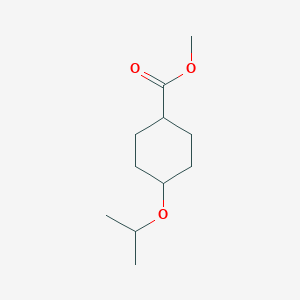
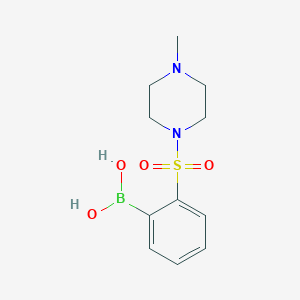
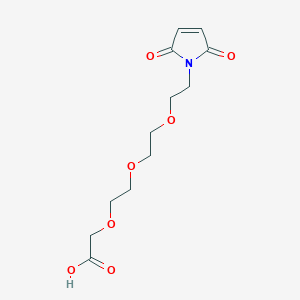
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)
